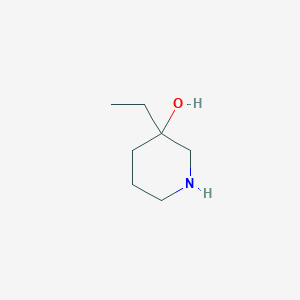

3-Ethylpiperidin-3-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-ethylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-7(9)4-3-5-8-6-7/h8-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVBTAUKMSPTEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672420 | |

| Record name | 3-Ethylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177299-74-9 | |

| Record name | 3-Ethylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylpiperidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

I. Advanced Synthetic Methodologies for 3 Ethylpiperidin 3 Ol and Its Derivatives

Asymmetric Synthesis Approaches to 3-Piperidinols

Asymmetric synthesis is fundamental to producing enantiomerically pure piperidinols. Strategies often rely on using chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

One prominent approach begins with readily available chiral precursors from the "chiral pool," such as amino acids. For instance, L-glutamic acid has been successfully used as a starting point for the asymmetric synthesis of (2S,3S)-3-piperidinol synthons. acs.org This methodology involves a sequence of reactions, including ring expansion of a lactone-amide derived from (S)-glutamic acid to form a protected 3-hydroxyglutarimide, which serves as a versatile intermediate for various 3-hydroxypiperidine (B146073) derivatives. acs.org

Catalytic asymmetric methods provide a more versatile and atom-economical route. A recently developed strategy accesses enantioenriched 3-substituted piperidines via a rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cn This process couples pyridine-derived dihydropyridines with arylboronic acids, establishing a stereocenter with high enantioselectivity. While demonstrated for aryl substituents, this catalytic carbometalation offers a powerful template for introducing other groups, including alkyl fragments, onto the piperidine (B6355638) ring. snnu.edu.cn

Another powerful catalytic method is the rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition. This reaction, employing a cleavable tether, can construct polysubstituted piperidinol scaffolds with high enantioselectivity (e.g., 94% ee) using chiral phosphoramidite (B1245037) ligands. nih.gov The stereocenter introduced in this catalytic step can then direct subsequent diastereoselective transformations. nih.gov

| Asymmetric Method | Key Reagent/Catalyst | Precursor Type | Achieved Enantioselectivity (ee) | Reference |

| Chiral Pool Synthesis | L-Glutamic Acid | (S)-Glutamic Acid | >99% (chiral starting material) | acs.org |

| Asymmetric Reductive Heck | Rh-catalyst, Chiral Ligand | Dihydropyridine, Boronic Acid | High | snnu.edu.cn |

| Asymmetric [2+2+2] Cycloaddition | [Rh(C₂H₄)₂Cl]₂, CKphos ligand | Alkenyl isocyanate, Alkynes | 94% | nih.gov |

Diastereoselective Control in 3-Ethylpiperidin-3-ol Synthesis

For a molecule like this compound, which has an additional stereocenter if the ring is further substituted (e.g., at C2), controlling diastereoselectivity is paramount. Diastereoselective methods establish the relative stereochemistry between two or more stereocenters.

A highly effective strategy for achieving stereodivergence—the ability to selectively produce either of two diastereomers from a common precursor—has been reported for the synthesis of cis- and trans-2-substituted 3-piperidinols. beilstein-journals.org This method relies on the diastereoselective reduction of a β-amino ketone precursor. The choice of reducing agent and conditions dictates the stereochemical outcome of the newly formed hydroxyl group relative to the existing substituent. This principle is directly applicable to the synthesis of substituted this compound analogues.

Another powerful technique involves the diastereoselective reductive cyclization of amino acetals prepared via the nitro-Mannich reaction. mdpi.com Furthermore, the stereocontrolled synthesis of polysubstituted piperidines has been achieved through an intramolecular non-classical Corey–Chaykovsky ring-closing reaction, which can generate multiple new stereogenic centers with high diastereoselectivity. nih.govrsc.org For example, the synthesis of a cis-4-hydroxy-2-methyl piperidine derivative was accomplished via the diastereoselective reduction of a bicyclic lactam intermediate, where the hydride reagent added to the less sterically hindered face, resulting in a diastereomeric ratio of 87:13. nih.gov

Enantioselective Formation of this compound Isomers

Accessing a specific enantiomer of this compound, (R)- or (S)-, would likely involve an enantioselective addition of an ethyl group to a 3-piperidone precursor or a related strategy.

General methodologies for the enantioselective functionalization of piperidine rings are well-established. For example, a catalytic enantioselective synthesis of 3-piperidines from pyridine (B92270) and arylboronic acids has been achieved through a three-step sequence involving the partial reduction of pyridine, a Rh-catalyzed asymmetric carbometalation, and a final reduction. snnu.edu.cn This approach provides access to a wide variety of enantioenriched 3-substituted piperidines. snnu.edu.cn

Organocatalysis also offers powerful solutions. The enantioselective fluorination of piperidinone precursors using modified cinchona alkaloid catalysts has been used to synthesize enantiopure building blocks like cis-1-Boc-3-fluoropiperidin-4-ol. capes.gov.br A similar conceptual approach, such as an enantioselective ethylation of an N-protected 3-piperidone catalyzed by a chiral organocatalyst or metal complex, would be a viable pathway to enantiomerically enriched this compound.

Iii. Reactivity and Derivatization of the 3 Ethylpiperidin 3 Ol Scaffold

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The secondary amine in the 3-ethylpiperidin-3-ol ring is a versatile nucleophilic center, readily participating in a variety of bond-forming reactions, including substitutions, alkylations, and acylations.

The lone pair of electrons on the piperidine nitrogen atom allows it to act as a potent nucleophile. It can attack electrophilic centers, leading to the formation of new nitrogen-carbon bonds. This reactivity is fundamental to the N-alkylation and N-acylation reactions discussed below, which are specific classes of nucleophilic substitution where the nitrogen atom is the nucleophile.

N-alkylation involves the reaction of the piperidine nitrogen with an alkyl halide (e.g., benzyl (B1604629) bromide) or another alkylating agent. The reaction typically proceeds in the presence of a base to scavenge the acid generated. For example, 3-hydroxypiperidine (B146073) can be N-benzylated using benzyl bromide and potassium carbonate. patsnap.com

N-acylation involves the reaction of the nitrogen with an acylating agent, such as an acid chloride or an anhydride, to form an amide. A common method for protecting the piperidine nitrogen is through acylation with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions to form the N-Boc derivative. google.com These reactions are highly efficient and crucial for modifying the properties of the piperidine scaffold or for use as a protecting group strategy in multi-step syntheses. google.com

Table 2: Examples of N-Alkylation and N-Acylation of 3-Hydroxypiperidine

| Substrate | Reagent | Base / Conditions | Product | Reaction Type | Reference |

|---|---|---|---|---|---|

| 3-Hydroxypiperidine | Benzyl bromide | Potassium Carbonate | N-benzyl-3-hydroxypiperidine | N-Alkylation | patsnap.com |

| 3-Hydroxypiperidine | Benzyl chloride | Cesium Carbonate | N-benzyl-3-hydroxypiperidine | N-Alkylation | patsnap.com |

| (S)-3-Hydroxypiperidine D-pyroglutamate | Di-tert-butyl dicarbonate ((Boc)₂O) | Alkaline condition | (S)-N-Boc-3-hydroxypiperidine | N-Acylation | google.com |

| 3-Hydroxypiperidine | Nitrogen protecting reagents (e.g., R-COCl) | Inorganic Base | N-protected-3-hydroxypiperidine | N-Acylation | google.com |

Protonation Effects on Reactivity

The reactivity of the this compound scaffold is significantly influenced by the protonation state of the piperidine nitrogen. As a secondary amine, the nitrogen atom is basic and readily protonated under acidic conditions to form a piperidinium (B107235) ion. This protonation has profound electronic and steric consequences that alter the molecule's reactivity profile.

Under neutral or basic conditions, the lone pair of electrons on the nitrogen atom is available, rendering it nucleophilic. This lone pair also exerts an electron-donating inductive effect, which can influence the reactivity of other parts of the molecule. However, upon protonation, the nitrogen atom acquires a positive charge, transforming it into a strongly electron-withdrawing group. This change dramatically reduces the nucleophilicity of the nitrogen and can deactivate the ring towards certain reactions. For instance, reactions that rely on the nucleophilic character of the nitrogen, such as N-alkylation or N-acylation, would be inhibited in acidic media.

Furthermore, protonation can affect the reactivity of the tertiary hydroxyl group at the C3 position. The electron-withdrawing nature of the adjacent piperidinium ion could increase the acidity of the hydroxyl proton, potentially facilitating its removal under certain basic conditions. Conversely, acid-catalyzed dehydration of the tertiary alcohol could become a more prominent reaction pathway upon protonation, leading to the formation of a tetrahydropyridine (B1245486) derivative. Computational studies on related piperidine compounds have shown that protonation stabilizes the frontier molecular orbitals, which can alter the molecule's susceptibility to nucleophilic or electrophilic attack. researchgate.net The pH of the reaction medium is a critical parameter that can be tuned to favor specific reaction outcomes. For example, the utility of piperazine (B1678402) derivatives as permeation enhancers has been shown to be highly dependent on the pH of the solution, which dictates the protonation state of the amine nitrogens. nih.gov

The table below summarizes the expected effects of protonation on the reactivity of the this compound scaffold.

| Property | Neutral/Basic Conditions (Free Amine) | Acidic Conditions (Piperidinium Ion) |

| Nitrogen Atom | Nucleophilic, Electron-donating | Non-nucleophilic, Electron-withdrawing |

| Ring Reactivity | More susceptible to oxidation | Deactivated towards some electrophilic attacks |

| Hydroxyl Group | Standard tertiary alcohol reactivity | Prone to acid-catalyzed elimination (dehydration) |

| N-Functionalization | Favorable (e.g., N-alkylation, N-acylation) | Inhibited |

Functionalization at Other Ring Positions of this compound Analogues

Introducing functional groups at positions other than C3 on the this compound ring is a key strategy for creating diverse analogues. The saturated nature of the piperidine ring necessitates methods like C-H activation, as typical electrophilic aromatic substitution reactions are not applicable. The positions C2, C4, C5, and C6 are all sp³-hybridized carbons with distinct steric and electronic environments. Functionalization is often challenging and requires specific strategies to achieve regioselectivity. The C2 and C6 positions are electronically activated due to their proximity to the nitrogen atom, but direct functionalization can be sterically hindered. nih.gov Conversely, the C3 position is electronically deactivated by the inductive effect of the nitrogen, making direct C-H functionalization at this position difficult without prior modification. nih.gov

While direct electrophilic or nucleophilic addition to the saturated piperidine ring is not a standard transformation, the principles of electrophilicity and nucleophilicity are central to its functionalization. These reactions typically proceed through the generation of a reactive intermediate, such as an iminium ion or an enamine, from a suitable precursor.

Nucleophilic Attack on Iminium Ion Intermediates: A common strategy involves the oxidation of the piperidine nitrogen (often after N-alkylation) to form an N-oxide, which can then undergo elimination to generate a cyclic iminium ion. This iminium ion is highly electrophilic at the C2 or C6 position, making it susceptible to attack by a wide range of carbon-based nucleophiles. cam.ac.ukacs.org This two-step sequence constitutes a formal C-H functionalization adjacent to the nitrogen.

Electrophilic Trapping of Anionic Intermediates: Alternatively, the piperidine ring can be rendered nucleophilic. Deprotonation at the C2 position using a strong base, often facilitated by a directing group on the nitrogen (like a Boc group), generates an anion that can be trapped by an electrophile. whiterose.ac.ukacs.org Another approach involves the in-situ deprotonation of a corresponding 2-aryl-1-piperideine (an endocyclic imine precursor) to form a 1-azaallyl anion, which can then react with electrophiles. nih.gov

Lewis acids can also be employed to activate N-acylated piperidines. For instance, 2-acyloxypiperidines can be activated by metal triflates to generate acyliminium cations, which then readily react with nucleophiles like silyl (B83357) enolates. acs.orgresearchgate.netconsensus.app This method allows for the stereoselective introduction of substituents at the C2 position.

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, and these methods have been successfully applied to the piperidine scaffold. nih.govwikipedia.org Palladium-catalyzed reactions are particularly prominent for introducing side chains, especially aryl groups, onto the ring. nih.gov

C-H Arylation: A powerful approach is the direct C-H arylation, which avoids the need for pre-functionalization (e.g., halogenation) of the ring. This strategy often employs a directing group attached to the piperidine nitrogen to guide the metal catalyst to a specific C-H bond. For example, an aminoquinoline auxiliary attached at the C3 position has been used to direct the palladium-catalyzed arylation to the C4 position with excellent regio- and stereoselectivity. acs.orgacs.org Similarly, a directing group at C4 can facilitate C-H arylation at the C3 position. imperial.ac.uk The choice of directing group, catalyst, and ligands is crucial for controlling the site of functionalization. nih.gov

Coupling of Pre-functionalized Piperidines: An alternative to direct C-H activation is the cross-coupling of a pre-functionalized piperidine, such as a halopiperidine or a piperidine triflate, with an organometallic reagent (e.g., boronic acids in Suzuki coupling). A notable method involves the Suzuki cross-coupling of a boronate ester derived from N-Boc-piperidone with a heteroaryl bromide, followed by reduction, to yield α-heteroaryl piperidines. acs.org This sequence allows for the modular synthesis of a variety of substituted piperidines.

The table below provides examples of cross-coupling reactions used to functionalize piperidine derivatives, which could be adapted for analogues of this compound.

| Reaction Type | Piperidine Substrate | Coupling Partner | Catalyst/Conditions | Product |

| C4-H Arylation | N-Boc-piperidine-3-carboxamide (with AQ directing group) | Aryl Iodide | Pd(OAc)₂, K₂CO₃ | cis-3,4-disubstituted piperidine acs.org |

| C3-H Arylation | N-Boc-piperidine-4-carboxamide (with AQ directing group) | Aryl Iodide | Pd(OAc)₂, Ag₂CO₃ | cis-3,4-disubstituted piperidine imperial.ac.uk |

| β-Arylation | 2-Aryl-1-piperideine | Aryl Halide | Pd₂(dba)₃, Ligand, NaOtBu | cis-2,3-Diarylpiperidine nih.gov |

| Suzuki Coupling | Boronate ester of N-Boc-4-piperidone | Heteroaryl Bromide | Pd Catalyst | α-Heteroaryl tetrahydropyridine acs.org |

Iv. Computational Chemistry and Molecular Modeling of 3 Ethylpiperidin 3 Ol and Its Analogues

Theoretical Elucidation of Conformational Isomers

The three-dimensional structure of a molecule is critical to its biological activity. For cyclic structures like the piperidine (B6355638) ring in 3-Ethylpiperidin-3-ol, conformational isomerism plays a pivotal role. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. Substituents on the ring can exist in either an axial or equatorial position, leading to different conformational isomers with distinct energy levels.

Theoretical calculations are employed to predict the most stable conformations. For a 3-substituted piperidine, such as this compound, the ethyl and hydroxyl groups can be arranged in several ways (e.g., axial-ethyl/equatorial-hydroxyl, equatorial-ethyl/axial-hydroxyl). The relative stability of these conformers is influenced by steric hindrance (1,3-diaxial interactions) and electronic effects like hyperconjugation and charge-dipole interactions. nih.govd-nb.info For instance, in protonated 3-fluoropiperidinium cations, a strong preference for the axial orientation of the fluorine atom is attributed to favorable charge-dipole interactions. nih.gov Similar electrostatic interactions between substituents and a protonated nitrogen can cause significant conformational changes. nih.gov Computational studies on related 3-methyl piperidines have shown that the lowest energy conformation typically has the methyl group in an equatorial position to avoid 1,3-diaxial interactions. rsc.org

Density Functional Theory (DFT) is a common method used to calculate the free energy differences (ΔG) between conformers, identifying the most thermodynamically stable structures. d-nb.info These computational analyses are often validated by comparison with experimental data from NMR spectroscopy. d-nb.info

| Conformer of 3-Substituted Piperidine | Substituent Orientation | Key Stabilizing/Destabilizing Interactions | Predicted Relative Stability |

| Chair 1 | Axial Ethyl, Equatorial Hydroxyl | Potential 1,3-diaxial steric strain from ethyl group. | Generally less stable. |

| Chair 2 | Equatorial Ethyl, Axial Hydroxyl | Avoids major steric clashes. Potential stabilizing electronic interactions. | Generally more stable. |

| Boat/Twist-Boat | Various | High torsional and steric strain. | Significantly less stable; typically transition states. |

Table 1: Theoretical Conformational Isomers of this compound. This table outlines the primary chair conformations for this compound, detailing the substituent orientations, key energetic factors, and their predicted relative stability based on general principles of conformational analysis in substituted piperidines.

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis provides static pictures of stable isomers, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and interacts with its environment, such as a solvent or a biological receptor. nih.gov

For this compound, MD simulations can:

Explore Conformational Landscapes: Track transitions between different chair and boat conformations, providing a more complete picture of the molecule's flexibility. researchgate.net

Analyze Solvent Effects: Simulate the molecule in an explicit solvent (like water) to understand how solvent molecules arrange around it and influence its conformation and interactions. researchgate.net

Study Ligand-Receptor Interactions: When docked into a protein's active site, MD simulations can assess the stability of the binding pose, revealing key interactions and the dynamic nature of the complex. nih.govrsc.orgmdpi.com This helps in understanding how the ligand adapts to the binding pocket and the role of specific residues in stabilizing the interaction.

Key parameters analyzed in MD simulations include Root-Mean-Square Deviation (RMSD) to assess conformational stability, hydrogen bonding patterns, and Solvent-Accessible Surface Area (SASA). researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, which govern their reactivity and intermolecular interactions. nih.govcuny.edu These methods provide detailed information that is crucial for understanding a molecule's behavior in chemical and biological systems. cuny.edunih.gov

For this compound, DFT calculations can determine:

Molecular Geometry: Optimization of the molecular structure to find the lowest energy conformation. jksus.org

Charge Distribution: Calculation of the molecular electrostatic potential (MEP) map, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is vital for predicting sites of interaction, particularly hydrogen bonding. nih.govjksus.org

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability. physchemres.org

Reactivity Descriptors: Parameters like hardness, softness, and electronegativity can be calculated to quantify the molecule's reactivity. physchemres.org

These quantum chemical methods allow for a deep understanding of the intrinsic properties of this compound and its analogues, guiding predictions about their interactions and potential chemical modifications. nih.govnih.gov

| Quantum Chemical Property | Description | Relevance to this compound |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecule's surface. | Identifies nucleophilic sites (e.g., oxygen of the hydroxyl group, nitrogen) and electrophilic sites (e.g., hydrogen of the hydroxyl group), predicting hydrogen bond donor/acceptor capabilities. |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A larger gap indicates higher stability and lower chemical reactivity. A smaller gap suggests the molecule is more readily able to participate in chemical reactions. |

| Natural Bond Orbital (NBO) Analysis | Studies charge transfer and electronic exchanges between donor and acceptor orbitals. | Elucidates intramolecular stabilizing interactions, such as hyperconjugation, that influence conformational preference. jksus.org |

Table 2: Key Quantum Chemical Properties and Their Significance. This table summarizes important electronic properties that can be calculated for this compound and explains their relevance in predicting the molecule's reactivity and interaction patterns.

Structure-Activity Relationship (SAR) Studies Using Computational Methods

Structure-Activity Relationship (SAR) analysis is a core component of drug discovery that aims to understand how changes in a molecule's structure affect its biological activity. oncodesign-services.com Computational methods are instrumental in developing SAR models by correlating structural features with activity data. oncodesign-services.comyoutube.com

For analogues of this compound, computational SAR studies involve:

Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. This model can then be used to screen virtual libraries for new compounds with a similar arrangement.

3D-QSAR (CoMFA/CoMSIA): Building 3D models that relate the steric and electrostatic fields of a series of molecules to their biological activities. This can highlight regions where modifications (e.g., adding bulky or charged groups) might enhance or diminish activity.

Systematic Modification: Computationally evaluating the effect of systematic structural modifications, such as changing the size of the alkyl group at the 3-position or substituting the phenyl ring in related aryl piperidinol cores. nih.gov This helps prioritize which analogues to synthesize and test. nih.govnih.gov

These studies guide the lead optimization process by providing rationales for structural modifications aimed at improving potency, selectivity, and pharmacokinetic properties. oncodesign-services.comyoutube.com

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a biological target, typically a protein or enzyme. nih.gov This method is crucial for hypothesis-driven drug design. tandfonline.comnih.gov

The process involves:

Defining the Binding Site: Identifying the active site or binding pocket of the target protein.

Conformational Sampling: Generating a wide range of conformations for the ligand.

Scoring: Using a scoring function to evaluate the "fit" of each ligand pose within the binding site, estimating the binding affinity (often expressed as binding energy in kcal/mol). nih.gov A more negative binding energy generally indicates a stronger interaction. nih.gov

For piperidinol derivatives, docking studies can predict how they interact with targets like the µ-opioid receptor, pancreatic lipase, or various enzymes. tandfonline.commdpi.comnih.gov The analysis reveals key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the active site. tandfonline.commdpi.com For example, studies on other piperidine derivatives have identified crucial hydrogen bonding with residues like Asp79 and His151 in pancreatic lipase. mdpi.com This information is invaluable for understanding the molecular basis of activity and designing modifications to enhance binding.

Fragment-Based Drug Design Strategies

Fragment-Based Drug Design (FBDD) is a strategy that uses small chemical fragments (typically with a molecular weight < 300 Da) as starting points for developing potent ligands. The piperidine ring is a highly valuable scaffold for FBDD due to its 3D nature and synthetic tractability. rsc.orgnih.govrsc.org

The this compound structure can be deconstructed into fragments for FBDD campaigns:

The Piperidinol Core: The core piperidine ring with its hydroxyl group serves as a 3D scaffold that can be elaborated upon. nih.gov

Growing and Linking: Once a piperidine-based fragment is found to bind to a target (often through methods like X-ray crystallography or NMR), it can be "grown" by adding functional groups to improve affinity or linked with other fragments that bind nearby.

The use of diverse, 3D-shaped fragments like substituted piperidines is increasingly important as they can access under-explored chemical space compared to the flat, aromatic compounds that dominate many fragment libraries. nih.govnih.gov Computational analysis of virtual libraries of piperidine fragments helps assess their 3D shape and properties to ensure they are suitable for FBDD programs. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Piperidinol Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netscispace.com Unlike more qualitative SAR, QSAR aims to create predictive models. researchgate.net

The QSAR process involves:

Data Set Collection: Assembling a group of piperidinol analogues with measured biological activity (e.g., IC50 values).

Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule that quantify its physicochemical properties (e.g., lipophilicity, electronic properties, size, shape). researchgate.netnih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build an equation that correlates the descriptors with biological activity. researchgate.netnih.gov

Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets of compounds. nih.govmdpi.com

QSAR models for piperidine derivatives can predict the activity of new, unsynthesized compounds, helping to prioritize synthetic efforts and guide the design of more potent analogues. nih.govmdpi.com

V. Applications in Medicinal Chemistry and Drug Design

3-Ethylpiperidin-3-ol as a Core Scaffold for Pharmaceutical Agents

The piperidine (B6355638) ring is a prevalent structural motif in numerous pharmaceuticals due to its ability to be modified and incorporated into larger, more complex molecules. The this compound structure, in particular, offers specific steric and electronic properties that can be exploited to achieve desired biological activities. Its utility is demonstrated in the development of compounds targeting central nervous system disorders and infectious diseases.

The piperidine scaffold is a key component in the design of compounds with potential analgesic and antidepressant properties. Research into 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives has shown biological activity comparable to the established antidepressant drug viloxazine. nih.gov These compounds have been evaluated through reserpine (B192253) interaction tests in mice and by assessing their ability to inhibit the reuptake of biogenic amines in brain synaptosomal fractions. nih.gov

Furthermore, piperidine derivatives are being investigated as selective sigma receptor ligands for their analgesic potential. unict.it The structural similarity of compounds like (3S)-1-ethylpiperidin-3-ol to known psychoactive agents has prompted evaluations of their antidepressant effects. smolecule.com The development of ligands that can modulate multiple targets, such as sigma-1 receptor antagonists, is a promising strategy for treating neuropathic pain, a condition for which standard analgesics are often ineffective. unict.it

The piperidine nucleus is a foundational element in the development of therapeutics for Alzheimer's disease (AD). A primary strategy in treating AD is the inhibition of cholinesterases to increase the concentration of the neurotransmitter acetylcholine (B1216132). nih.gov Many compounds incorporating a piperidine or a bioisosteric piperazine (B1678402) ring are designed as acetylcholinesterase (AChE) inhibitors. nih.gov

The design of these agents often draws inspiration from existing drugs like Donepezil, which features a benzylpiperidine fragment. nih.govmdpi.com Researchers synthesize novel series of N-benzylpiperidines and other derivatives, evaluating their in vitro inhibitory activities against AChE. nih.gov The goal is to develop multi-target-directed ligands (MTDLs) that not only inhibit cholinesterases but may also prevent the aggregation of β-amyloid plaques, another hallmark of Alzheimer's disease. mdpi.commdpi.com The piperidine scaffold is considered a critical structural feature for achieving dual activity at different biological targets relevant to AD. nih.gov

The piperidine scaffold has also been identified as a promising starting point for the development of new drugs to combat tuberculosis (TB). Through high-throughput phenotypic screening of large chemical libraries against Mycobacterium tuberculosis, 4-phenyl piperidines have emerged as a chemotype with significant anti-tubercular activity. nih.gov

Structure-activity relationship studies are conducted on these piperidine-based series to optimize their potency. nih.gov Research has suggested that the likely target for these compounds is MmpL3, a crucial transporter protein in Mycobacterium tuberculosis. nih.gov The exploration of such novel chemical entities is vital for addressing the growing problem of multi-drug-resistant tuberculosis (MDR-TB). nih.govmdpi.com

Ligand Design Targeting Specific Biological Receptors and Enzymes

The versatility of the this compound scaffold allows for its use in designing ligands that can specifically interact with various biological targets, including receptors and enzymes implicated in a range of physiological and pathological processes.

The piperidine moiety is a well-established structural feature for ligands targeting sigma (σ) receptors, which are implicated in neurological and psychiatric disorders. unict.it New series of piperidine-based derivatives are frequently designed and synthesized to achieve high affinity for both σ1 and σ2 receptor subtypes. unict.itnih.gov

The protonated form of the piperidine ring is often crucial for high-affinity binding, as it can form key interactions, such as a salt bridge with specific amino acid residues like Glu172 in the σ1 receptor's binding pocket. nih.gov Research has led to the development of phenoxyalkylpiperidines as high-affinity σ1 receptor ligands. uniba.it The affinity of these compounds is often measured in nanomolar concentrations, indicating potent interaction with the receptor. uniba.it

Table 1: Affinity of Select Piperidine Derivatives at Sigma-1 (σ1) Receptors

| Compound | Substituent | Ki (nM) |

|---|---|---|

| 1a | p-chlorophenoxy | 0.34 - 1.18 |

| 1b | p-methoxyphenoxy | 0.89 - 1.49 |

| (R)-2a | p-chlorophenoxy | 0.34 - 1.18 |

| (S)-2a | p-chlorophenoxy | 0.34 - 1.18 |

| (R)-2b | p-methoxyphenoxy | 0.89 - 1.49 |

| (S)-2b | p-methoxyphenoxy | 0.89 - 1.49 |

Data sourced from research on phenoxyalkylpiperidines as high-affinity σ1 receptor ligands. uniba.it

A significant application of the piperidine scaffold is in the design of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. nih.govnih.gov

Numerous studies have focused on synthesizing and evaluating piperidine-containing compounds for their ChE inhibitory activity. For instance, series of piperidine-3-carbohydrazide-hydrazones have been developed and tested, with some compounds showing potent activity against both AChE and BChE, with IC50 values in the low micromolar range. nih.gov Kinetic studies often reveal a mixed-type inhibition mechanism for these compounds. nih.gov Molecular docking simulations are also employed to understand the binding interactions, such as π-π stacking, between the piperidine-based ligands and the active site of the AChE enzyme. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Piperidine-Based Compounds

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| 3g | AChE | 4.32 | Mixed |

| 3j | BChE | 1.27 | Mixed |

| 5h | AChE | > Galantamine | - |

| 9j | AChE | 0.98 | - |

| 9p | AChE | 0.73 | - |

Data compiled from studies on N-benzylpiperidines and piperidine-3-carbohydrazide-hydrazones. nih.govnih.gov

Mycolic Acid Transporter (MmpL3) Inhibitors

The piperidinol scaffold is a key structural feature in a class of potent inhibitors targeting the Mycobacterial membrane protein Large 3 (MmpL3). MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for flipping trehalose (B1683222) monomycolate (TMM), a precursor to mycolic acids, across the inner membrane. The inhibition of this process is a critical strategy for developing new anti-tuberculosis drugs.

High-throughput screening has identified piperidinol-containing molecules as powerful lead compounds against M. tuberculosis. researchgate.netcore.ac.uk These compounds function by directly inhibiting the flippase activity of MmpL3, leading to the accumulation of TMM and a decrease in the biosynthesis of trehalose dimycolate (TDM), a key component of the mycobacterial cell wall. researchgate.net The 4-piperidinol core is crucial for the anti-tuberculosis activity of these molecules, highlighting the importance of this scaffold in targeting MmpL3, one of the most promising pharmacological targets in the fight against tuberculosis. researchgate.netcore.ac.uk

HDM2 Inhibitors

The 3,3-disubstituted piperidine structure, of which this compound is an example, serves as a core scaffold for a novel class of inhibitors targeting the human double minute 2 (HDM2)-p53 protein-protein interaction. HDM2 is a primary negative regulator of the p53 tumor suppressor protein. By binding to p53, HDM2 promotes its degradation, thereby diminishing its ability to control cell growth and induce apoptosis. In many cancers where p53 is not mutated, HDM2 is overexpressed, making the inhibition of the HDM2-p53 interaction a compelling therapeutic strategy.

Researchers have developed potent and orally active HDM2-p53 inhibitors based on a substituted piperidine framework. nih.govmdpi.com X-ray crystallography has shown that these inhibitors effectively mimic the key interactions of p53, binding to three hydrophobic pockets on the HDM2 surface (Phe19, Trp23, and Leu26). nih.gov Optimization of the substituents on the piperidine ring has led to compounds that can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. nih.gov This demonstrates the utility of the 3,3-disubstituted piperidine scaffold in designing small molecules to disrupt critical protein-protein interactions in oncology.

Modulation of Biological Activity and Selectivity via Piperidinol Scaffolds

The piperidinol scaffold offers a versatile platform for modulating biological activity and achieving selectivity for specific targets. The inherent structural features of the piperidine ring—its non-planar, chair-like conformation and the presence of a basic nitrogen atom—can be fine-tuned through chemical modification. Introducing or altering substituents on the ring can significantly change a compound's properties.

For example, the introduction of different groups can modulate the electronic environment and steric profile of the molecule, enhancing its interaction with a biological target or improving its stability. nih.gov In the context of NLRP3 inflammasome inhibitors, modulation of a piperidine-containing scaffold by altering linkers and substituents led to the development of more active, non-covalent compounds. semanticscholar.org This ability to systematically modify the scaffold allows medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles, transforming a basic chemical structure into a highly specialized therapeutic agent.

Chiral Piperidine Scaffolds in Modern Drug Discovery

Chirality, or the "handedness" of a molecule, is a fundamental concept in drug design. The introduction of a chiral center into a piperidine scaffold can have profound effects on a drug's pharmacological properties, as biological systems like receptors and enzymes are themselves chiral. A chiral piperidine scaffold can lead to significant improvements in a drug's performance. nih.govfrontiersin.org

Enhancing Pharmacokinetic Properties

The introduction of chiral centers into piperidine scaffolds can favorably influence a molecule's pharmacokinetic (PK) profile. Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug. By altering the three-dimensional shape of a molecule, chirality can affect its solubility, membrane permeability, and susceptibility to metabolic enzymes. These changes can lead to improved oral bioavailability, a more desirable duration of action, and a more predictable dose-response relationship. nih.gov While often requiring more complex synthetic routes, the potential for an improved PK profile makes the use of chiral piperidine scaffolds a worthwhile strategy in drug development.

Impact on Receptor Affinity and Efficacy

The specific three-dimensional arrangement of atoms in a chiral molecule is critical for its interaction with biological targets. One enantiomer (one of the two mirror-image forms of a chiral molecule) may fit perfectly into a receptor's binding site, leading to high affinity and the desired biological response (efficacy), while the other enantiomer may bind weakly or not at all.

Vi. Supramolecular Chemistry Involving Piperidinol Moieties

Host-Guest Chemistry with Hydroxylated Piperidines

Host-guest chemistry involves the complexation of a "guest" molecule into a larger "host" molecule. Hydroxylated piperidines can act as guests, with the hydroxyl group and the piperidine (B6355638) nitrogen playing crucial roles in the binding interactions.

One of the most common hosts for piperidine derivatives is β-cyclodextrin (β-CD), a macrocyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic outer surface. The inclusion of piperidine derivatives into the β-CD cavity is primarily driven by hydrophobic interactions, with the piperidine ring being accommodated within the nonpolar interior of the host. The hydroxyl group of the piperidinol can form hydrogen bonds with the hydroxyl groups on the rim of the β-CD, further stabilizing the complex.

For instance, studies on various piperidine derivatives have shown the formation of stable inclusion complexes with β-cyclodextrin. nih.govmdpi.comnih.gov The stoichiometry of these complexes can vary, with both 1:1 and 1:2 guest-to-host ratios being observed, depending on the size and shape of the piperidine derivative. mdpi.com While specific studies on 3-Ethylpiperidin-3-ol are not prevalent, the general principles of piperidine-cyclodextrin complexation suggest that it would be a suitable guest for such host molecules. The ethyl group at the 3-position would likely reside within the hydrophobic cavity of the cyclodextrin.

The formation of these host-guest complexes can significantly alter the physicochemical properties of the piperidine derivative, such as its solubility and stability. mdpi.com

Table 1: Examples of Host-Guest Complexes with Piperidine Derivatives and β-Cyclodextrin

| Guest Molecule | Host Molecule | Stoichiometry (Guest:Host) | Primary Driving Force |

|---|---|---|---|

| 1-methyl-4-ethynyl-4-hydroxypiperidin | β-Cyclodextrin | 1:1 | Hydrophobic Interactions |

Hydrogen Bond-Driven Self-Assembly of Piperidinol Derivatives

The hydroxyl group and the nitrogen atom in piperidinol derivatives are key functional groups for directing self-assembly through hydrogen bonding. These non-covalent interactions can lead to the formation of well-ordered one-, two-, or three-dimensional supramolecular structures.

The directionality and strength of hydrogen bonds allow for a high degree of control over the resulting architecture. In the solid state, piperidinol derivatives often form extensive hydrogen-bonded networks. For example, the hydroxyl group can act as a hydrogen bond donor to the nitrogen atom of an adjacent molecule, leading to the formation of chains or sheets. The presence of other functional groups on the piperidine ring can further influence the packing arrangement.

Research on piperidin-4-ol (PO) and piperidin-4-ylmethanol (PM) has demonstrated their utility as multifunctional supramolecular building blocks. In these systems, the hydroxyl group is a strong hydrogen-bonding group, and the piperidino group acts as a strong electron-donating group. These characteristics have been exploited to create non-centrosymmetric crystal structures, which are essential for materials with second-order nonlinear optical activity. The hydrogen bonding in these crystals plays a crucial role in establishing the desired acentric arrangement of the molecules.

While the crystal structure of this compound is not extensively detailed in the context of self-assembly, it is expected that the hydroxyl group and the ring nitrogen would be primary sites for hydrogen bonding, leading to the formation of supramolecular aggregates. The ethyl group would likely influence the packing of these aggregates due to steric hindrance, potentially leading to different polymorphic forms.

Table 2: Hydrogen Bonding Capabilities of Piperidinol Moieties

| Functional Group | Role in Hydrogen Bonding | Potential Interactions |

|---|---|---|

| Hydroxyl (-OH) | Donor and Acceptor | Intermolecular O-H···N, O-H···O |

Applications in Selective Molecular Recognition and Separation

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. The same intermolecular forces that drive host-guest chemistry and self-assembly, particularly hydrogen bonding and shape complementarity, are central to molecular recognition.

While there are no specific examples in the provided search results detailing the use of this compound for selective molecular recognition, the broader class of piperidine derivatives has been explored for such applications. For instance, the development of synthetic receptors for biologically relevant molecules often incorporates rigid heterocyclic scaffolds like the piperidine ring to minimize the entropic penalty upon binding.

The principles of molecular recognition with piperidinol moieties could be applied to the separation of molecules. By immobilizing a piperidinol-containing host on a solid support, it could be used in chromatographic applications to selectively retain guest molecules that have a high affinity for the piperidinol binding site. The selectivity would be determined by the precise arrangement of hydrogen bonding sites and the shape of the binding pocket.

Construction of Functional Architectures with Piperidinol Building Blocks

The ability of piperidinol derivatives to self-assemble and participate in specific molecular recognition events makes them valuable building blocks for the construction of functional supramolecular architectures. These architectures can have applications in materials science, such as in the development of nonlinear optical materials, porous solids, and sensors.

A notable example is the use of piperidin-4-ol (PO) and piperidin-4-ylmethanol (PM) as building blocks for non-centrosymmetric ionic crystals with nonlinear optical (NLO) properties. By incorporating these piperidinol moieties into quinolinium crystals, researchers were able to achieve a non-centrosymmetric arrangement, a prerequisite for second-order NLO activity. The bulky piperidinol group also provided a "site-isolation" effect, which enhanced the molecular optical nonlinearity.

This research highlights a key strategy in crystal engineering, where the specific functional groups of a molecule are used to direct the formation of a solid-state architecture with desired properties. The hydroxyl group of the piperidinol is crucial for forming the necessary hydrogen-bonded network to break centrosymmetry.

While this compound has not been specifically reported in the construction of such functional architectures, its structural features suggest potential. The combination of a hydroxyl group for hydrogen bonding and an aliphatic side chain for influencing molecular packing could be exploited in the design of new crystalline materials with tailored properties. The development of multifunctional nano-materials often relies on the controlled assembly of well-defined building blocks, a role that piperidinol derivatives are well-suited to fill.

Vii. Future Research Directions and Emerging Methodologies

Development of More Efficient and Sustainable Synthetic Routes for 3-Ethylpiperidin-3-ol

The synthesis of substituted piperidines, a critical scaffold in pharmaceuticals, is undergoing a paradigm shift towards more efficient and environmentally benign processes. Future efforts for producing this compound will likely focus on moving away from traditional multi-step, high-pressure hydrogenations that often require expensive and toxic heavy metal catalysts.

Emerging strategies that promise greater sustainability and efficiency include:

Chemo-enzymatic Approaches: Combining chemical synthesis with biocatalysis offers a powerful route to chiral piperidines with high stereoselectivity under mild conditions. For instance, a one-pot cascade involving amine oxidase and ene-imine reductase enzymes can convert N-substituted tetrahydropyridines into precisely configured 3-substituted piperidines. This methodology reduces waste and energy consumption, aligning with the principles of green chemistry.

Catalytic Transfer Hydrogenation: Rhodium-catalyzed reductive transamination of pyridinium (B92312) salts presents a rapid and highly selective method for preparing chiral piperidines. This approach avoids the use of high-pressure hydrogen gas and demonstrates excellent functional group tolerance, making it a versatile tool for synthesizing complex piperidine (B6355638) derivatives.

Ring Expansion Strategies: The ring expansion of readily available chiral precursors, such as prolinols, via an aziridinium (B1262131) intermediate, provides an effective pathway to optically active 3-substituted piperidines. The regioselectivity of this method can be controlled by the choice of nucleophile and reaction conditions.

| Methodology | Key Advantages | Relevance to this compound | Reference |

|---|---|---|---|

| Traditional Hydrogenation | Well-established procedures. | High pressure/temperature, use of heavy metal catalysts (e.g., Pt, Pd), potential for low stereoselectivity. | |

| Chemo-enzymatic Synthesis | High stereoselectivity, mild reaction conditions (room temp, aqueous media), reduced environmental impact. | Enables synthesis of specific enantiomers, which is crucial for pharmacological applications. | |

| Rhodium-Catalysed Transfer Hydrogenation | Avoids high-pressure H2, excellent diastereo- and enantio-selectivities, broad functional group tolerance. | Allows for efficient synthesis of highly functionalized and chiral analogues. | |

| Ring Expansion of Prolinols | Access to optically active products from chiral precursors, good yields, and enantiomeric excess. | Provides an alternative stereocontrolled route to the 3-substituted piperidine core. |

Advanced Spectroscopic Techniques for High-Resolution Structural Elucidation

While standard spectroscopic methods like 1D NMR and basic mass spectrometry are fundamental, the unambiguous structural and stereochemical assignment of complex piperidinol analogues demands more sophisticated techniques. Future research will increasingly rely on a suite of advanced analytical methods to provide high-resolution data.

Multi-dimensional NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and NOE (Nuclear Overhauser Effect) experiments are crucial for determining the relative stereochemistry of substituents on the piperidine ring. For more complex derivatives, advanced pulse sequences and higher field magnets will be employed to resolve overlapping signals and elucidate intricate 3D structures. The use of ¹⁹F NMR with chiral probes is an emerging strategy for the enantiodifferentiation of N-heterocycles, which could be applied to chiral analogues of this compound.

Tandem Mass Spectrometry (MS/MS): MS/MS is a powerful tool for differentiating closely related isomers of heterocyclic compounds. By carefully analyzing the fragmentation patterns of molecular ions, researchers can gain detailed insights into the compound's structure and connectivity. Coupling MS with ion mobility spectrometry (IMS-MS) can further enhance structural characterization by providing information on the ion's size, shape, and charge.

Computational Spectroscopy: The integration of quantum chemical calculations, such as Density Functional Theory (DFT), with experimental data is becoming indispensable. DFT can predict NMR chemical shifts, vibrational frequencies (FT-IR/Raman), and other spectroscopic properties, which, when compared with experimental spectra, provide a higher degree of confidence in the structural assignment.

| Technique | Information Provided | Application to this compound Analogues | Reference |

|---|---|---|---|

| 2D NMR (COSY, NOESY) | Proton-proton connectivities and spatial proximities, crucial for determining cis/trans isomerism. | Assigning the relative stereochemistry of new, more complex derivatives. | |

| Tandem Mass Spectrometry (MS/MS) | Characteristic fragmentation patterns that can be used to differentiate isomers and confirm substructures. | Distinguishing between positional isomers of functionalized analogues. | |

| ¹⁹F NMR with Chiral Probes | Enantiodifferentiation by generating diastereomeric complexes with distinct signals. | Determining the enantiomeric excess of chiral synthesis products. | |

| DFT Computational Analysis | Prediction of spectroscopic data (NMR, IR) to corroborate experimental findings. | Confirming the structure of novel compounds where empirical data is ambiguous. |

Integration of Artificial Intelligence and Machine Learning in Piperidinol Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. For this compound, these computational tools can be used to design novel analogues with optimized properties for specific biological targets.

The workflow typically involves:

De Novo Design: Generative AI models, such as Recurrent Neural Networks (RNNs) or Generative Adversarial Networks (GANs), can be trained on large databases of known bioactive molecules to generate novel piperidinol structures that are predicted to be active against a specific target.

Property Prediction: ML algorithms can build Quantitative Structure-Activity Relationship (QSAR) models to predict the bioactivity, toxicity, and pharmacokinetic profiles (ADMET) of virtual compounds before they are synthesized. This significantly reduces the cost and time associated with screening ineffective compounds.

Virtual Screening: ML models can rapidly screen vast virtual libraries of this compound analogues against a target protein, prioritizing a smaller, more promising set of candidates for synthesis and experimental testing.

Lead Optimization: AI can suggest specific structural modifications to a lead compound to improve its potency, selectivity, or metabolic stability, guiding medicinal chemists toward more effective drug candidates.

| AI/ML Application | Description | Impact on Piperidinol Research | Reference |

|---|---|---|---|

| Generative Models | Algorithms that create new molecular structures with desired properties from scratch. | Rapid exploration of novel chemical space around the this compound scaffold. | |

| Predictive Modeling (QSAR/ADMET) | Machine learning models trained to predict biological activity and pharmacokinetic properties from chemical structure. | Prioritizes synthesis efforts on compounds with a higher probability of success, reducing attrition rates. | |

| Virtual High-Throughput Screening | Computationally screening large libraries of virtual compounds against biological targets. | Identifies potential "hit" compounds much faster and cheaper than experimental screening. | |

| Target Prediction | Algorithms that predict the likely biological targets of a small molecule based on its structure. | Helps in identifying new therapeutic applications (drug repurposing) for existing or novel analogues. |

Exploration of Novel Biological Targets for this compound Analogues

The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous drugs targeting a wide array of biological entities. While initial research may focus on known targets for piperidine-containing compounds, a significant future direction is the exploration of entirely new biological targets for analogues of this compound.

Broad-Spectrum Screening: Analogues can be tested against large panels of receptors, enzymes, and ion channels to identify unexpected activities. This untargeted approach can uncover novel therapeutic applications.

Kinase Inhibition: Protein kinases are critical targets in oncology. Given that many kinase inhibitors incorporate N-heterocyclic scaffolds, screening a library of this compound derivatives against a panel of cancer-relevant kinases (e.g., EGFR, ALK, CDK2) could yield novel anticancer agents.

Central Nervous System (CNS) Targets: The piperidine structure is common in drugs acting on the CNS. Future research could explore the activity of these analogues on targets implicated in neurodegenerative diseases, such as beta-secretase (BACE1) or various neurotransmitter receptors.

Computational Target Prediction: In silico methods are increasingly used to predict the biological targets of small molecules. Ligand-based approaches compare the structure of a novel compound to databases of molecules with known targets, while docking-based methods assess the binding potential of the compound against crystal structures of various proteins.

Potential novel targets could include signaling pathways that are crucial for the development of cancers like breast, prostate, and lung cancer, such as STAT-3, NF-κB, and PI3K/Akt.

Expanding Applications in Materials Science and Chemical Biology

Beyond pharmaceuticals, the unique structural features of this compound—a secondary amine and a tertiary alcohol on a stable heterocyclic ring—make it an attractive building block for applications in materials science and as a tool for chemical biology.

Materials Science: The reactive amine and hydroxyl groups can serve as monomers or cross-linking agents in polymerization reactions. This could lead to the development of novel functional polymers with tailored properties. For example, incorporating the piperidine moiety could create materials with specific pH-responsiveness, metal-chelating abilities, or inherent antimicrobial properties, similar to piperazine-based polymers. Research into piperidine-based bioactive films for controlled drug release highlights a promising avenue for biomedical materials.

Chemical Biology: Small molecules are essential tools for probing biological systems. This compound and its derivatives can be functionalized to create chemical probes. By attaching a fluorescent tag, a biotin (B1667282) handle for affinity purification, or a photoreactive group for covalent labeling, these probes could be used to identify and study the function of their protein targets within living cells, helping to elucidate complex biological pathways. The development of such tools could provide fundamental insights into the mechanisms of diseases.

常见问题

Basic: What are the established synthesis routes for 3-Ethylpiperidin-3-ol, and what key reagents are involved?

Methodological Answer:

this compound can be synthesized via reductive amination or cyclization of precursor ketones. For analogs like (3S,6R)-6-methylpiperidin-3-ol, common reagents include sodium borohydride (NaBH₄) for ketone reduction and hydrochloric acid (HCl) for cyclization . Industrial-scale synthesis may employ continuous flow reactors to optimize reaction parameters (e.g., temperature, pressure) and improve yields compared to batch processes .

Basic: How is the stereochemical purity of this compound validated in synthetic products?

Methodological Answer:

Chiral purity is assessed using techniques such as:

- Chiral HPLC : To separate enantiomers using columns like Chiralpak® IA/IB .

- NMR Spectroscopy : NOE (Nuclear Overhauser Effect) experiments to confirm spatial arrangement of substituents .

- Polarimetry : To measure optical rotation and compare with literature values for stereoisomers .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors, as piperidine derivatives may release irritants .

- Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and dispose via approved chemical waste channels .

Basic: How is this compound characterized for structural confirmation?

Methodological Answer:

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₇H₁₅NO).

- FT-IR Spectroscopy : Identify functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹) .

- X-ray Crystallography : For unambiguous determination of crystal structure and stereochemistry (if crystalline) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer:

- Multi-Technique Validation : Cross-validate using 2D NMR (COSY, HSQC) to assign proton and carbon signals unambiguously .

- Computational Chemistry : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

- Collaborative Reproducibility : Share raw data with independent labs to verify assignments .

Advanced: What strategies optimize enantioselective synthesis of this compound for medicinal chemistry applications?

Methodological Answer:

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to enhance enantiomeric excess (ee) .

- Enzymatic Resolution : Lipases or esterases to selectively hydrolyze undesired enantiomers .

- Dynamic Kinetic Resolution (DKR) : Combine racemization and selective crystallization for high-yield enantiopure products .

Advanced: How does the hydroxyl group in this compound influence its biological interactions?

Methodological Answer:

- Hydrogen Bonding : The hydroxyl group forms H-bonds with target enzymes (e.g., kinases) or receptors, modulating binding affinity .

- Solubility Optimization : Enhances aqueous solubility for in vitro assays, measured via shake-flask or HPLC methods .

- Metabolic Stability : Evaluate using liver microsome assays to assess oxidation susceptibility .

Advanced: What are the challenges in scaling up this compound synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Reactor Design : Continuous flow systems reduce racemization risks by minimizing residence time at high temperatures .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of enantiomeric ratios .

- Purification : Use simulated moving bed (SMB) chromatography for large-scale enantiomer separation .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular Docking : Predict binding modes with target proteins (e.g., GPCRs) using software like AutoDock Vina .

- QSAR Studies : Correlate substituent electronic properties (Hammett constants) with antimicrobial IC₅₀ values .

- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Advanced: What analytical methods detect trace impurities in this compound batches, and how are they quantified?

Methodological Answer:

- LC-MS/MS : Quantify residual solvents (e.g., dichloromethane) at ppm levels with selective ion monitoring (SIM) .

- ICP-OES : Detect heavy metal catalysts (e.g., Pd) post-synthesis .

- GC-FID : Analyze volatile byproducts (e.g., ethylamine) with flame ionization detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。